molecular formula C13H12N4O2S B2609591 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide CAS No. 2380043-01-4

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide

Cat. No. B2609591
CAS RN: 2380043-01-4
M. Wt: 288.33
InChI Key: VOUICAPOFOEMHM-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, it has been shown to induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have high charge carrier mobility and stability, making it a potential material for the fabrication of OFETs.

Advantages and Limitations for Lab Experiments

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in various scientific fields. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which may affect its activity. In addition, further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide. In medicinal chemistry, further studies are needed to investigate its potential as an anti-cancer and anti-inflammatory agent. In the field of organic electronics, further studies are needed to optimize its properties for use in OFETs. In addition, further studies are needed to fully understand its mechanism of action and potential applications in other scientific fields.

Synthesis Methods

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide involves the reaction of 4-(furan-2-yl)thiophen-2-ylmethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In the field of organic electronics, it has been investigated as a potential material for the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-7-11(15-16-17)13(18)14-6-10-5-9(8-20-10)12-3-2-4-19-12/h2-5,7-8H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUICAPOFOEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

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